(S)-(-)-2-Guanidinoglutaric Acid S-Methylisothiourea Salt
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Overview
Description
(S)-(-)-2-Guanidinoglutaric Acid S-Methylisothiourea Salt is a chemical compound with the molecular formula C8H17N5O4S. It is known for its unique structure, which includes a guanidine group and a glutaric acid moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-2-Guanidinoglutaric Acid S-Methylisothiourea Salt typically involves the reaction of (S)-(-)-2-Guanidinoglutaric Acid with S-Methylisothiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-2-Guanidinoglutaric Acid S-Methylisothiourea Salt can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The guanidine and glutaric acid moieties can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
(S)-(-)-2-Guanidinoglutaric Acid S-Methylisothiourea Salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(-)-2-Guanidinoglutaric Acid S-Methylisothiourea Salt involves its interaction with specific molecular targets and pathways. The guanidine group can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
(S)-(-)-2-Guanidinoglutaric Acid: The parent compound without the S-Methylisothiourea group.
S-Methylisothiourea: A related compound with similar functional groups.
Uniqueness: (S)-(-)-2-Guanidinoglutaric Acid S-Methylisothiourea Salt is unique due to the combination of the guanidine and glutaric acid moieties with the S-Methylisothiourea group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(2S)-2-(diaminomethylideneamino)pentanedioic acid;methyl carbamimidothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4.C2H6N2S/c7-6(8)9-3(5(12)13)1-2-4(10)11;1-5-2(3)4/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9);1H3,(H3,3,4)/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWYFOGTYXOUHV-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.C(CC(=O)O)C(C(=O)O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=N)N.C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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